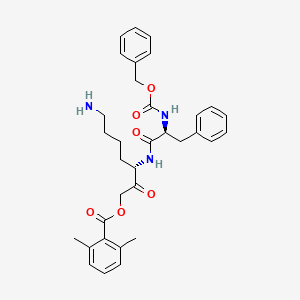

(S)-7-amino-3-((S)-2-(benzyloxycarbonylamino)-3-phenylpropanamido)-2-oxoheptyl 2,6-dimethylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GB111-NH2 is a small molecule inhibitor specifically designed to target cysteine cathepsins, a family of proteases involved in various physiological and pathological processes. This compound has garnered significant attention in the field of cancer research due to its ability to modulate the tumor microenvironment by inhibiting cathepsin activity .

Métodos De Preparación

The synthesis of GB111-NH2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the condensation of specific amino acids and other organic molecules under controlled conditions.

Functional group modification: Introduction of functional groups such as amines and ketones to enhance the compound’s binding affinity to cysteine cathepsins.

Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

GB111-NH2 undergoes several types of chemical reactions, primarily focusing on its interaction with cysteine cathepsins:

Inhibition of cysteine cathepsins: The compound forms a covalent bond with the active site cysteine residue of the cathepsins, leading to irreversible inhibition.

Oxidation and reduction: GB111-NH2 can undergo oxidation and reduction reactions, which may affect its stability and activity.

Substitution reactions: The compound can participate in substitution reactions, particularly involving its functional groups, which can be modified to enhance its properties.

Aplicaciones Científicas De Investigación

GB111-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer research: The compound is used to study the role of cysteine cathepsins in tumor progression and metastasis.

Protease activity studies: The compound is used as a tool to study protease activity in various biological systems, providing insights into the regulation of protease function in health and disease.

Drug development:

Mecanismo De Acción

The mechanism of action of GB111-NH2 involves its interaction with cysteine cathepsins, leading to their inhibition:

Binding to the active site: GB111-NH2 binds covalently to the active site cysteine residue of the cathepsins, forming a stable complex that prevents the protease from functioning.

Induction of apoptosis: By inhibiting cathepsin activity, GB111-NH2 induces apoptosis in tumor-associated macrophages, leading to reduced tumor growth and metastasis.

Modulation of immune response: The compound alters macrophage polarization from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype, enhancing the immune response against tumors.

Comparación Con Compuestos Similares

GB111-NH2 is unique in its specificity and potency as a cysteine cathepsin inhibitor. Similar compounds include:

E64: A well-known cysteine protease inhibitor, but less specific compared to GB111-NH2.

CA-074: Another cysteine cathepsin inhibitor, primarily targeting cathepsin B, but with lower potency.

K11777: A potent inhibitor of cathepsin K, but with broader activity against other proteases.

Propiedades

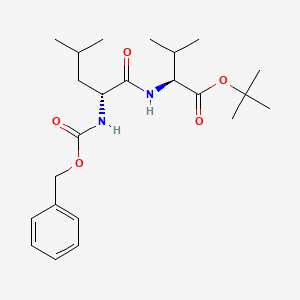

Fórmula molecular |

C33H39N3O6 |

|---|---|

Peso molecular |

573.7 g/mol |

Nombre IUPAC |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate |

InChI |

InChI=1S/C33H39N3O6/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40)/t27-,28-/m0/s1 |

Clave InChI |

SRXNAWHDCFMFNI-NSOVKSMOSA-N |

SMILES isomérico |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

SMILES canónico |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)

![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)

![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)